(Z)-tetradec-5-en-1-ol
Overview
Description
(Z)-Tetradec-5-en-1-ol is an organic compound classified as an unsaturated alcohol. It features a double bond in the Z-configuration (cis) at the fifth carbon of a fourteen-carbon chain, with a hydroxyl group (-OH) at the terminal carbon. This compound is notable for its presence in various natural sources and its applications in different scientific fields.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method involves the reaction of a Grignard reagent with an appropriate aldehyde or ketone, followed by hydrolysis. For instance, the reaction of 1-bromo-5-decene with magnesium in dry ether forms the Grignard reagent, which then reacts with formaldehyde to yield this compound after hydrolysis.
Wittig Reaction: Another synthetic route is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. For this compound, the ylide derived from triphenylphosphine and 1-bromo-5-decene can react with formaldehyde.
Industrial Production Methods:
Hydroformylation: This method involves the hydroformylation of 1-dodecene to produce a mixture of aldehydes, which are then hydrogenated to form the corresponding alcohols. The desired this compound can be isolated through fractional distillation and purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (Z)-tetradec-5-enal or (Z)-tetradec-5-enoic acid, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to (Z)-tetradec-5-ene using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides, forming compounds like (Z)-tetradec-5-enyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: (Z)-Tetradec-5-enal, (Z)-tetradec-5-enoic acid.
Reduction: (Z)-Tetradec-5-ene.
Substitution: (Z)-Tetradec-5-enyl chloride.
Chemistry:
Synthesis of Complex Molecules: this compound is used as an intermediate in the synthesis of more complex organic molecules, including pheromones and other biologically active compounds.
Biology:
Pheromone Research: This compound is a component of the pheromone blends of certain insects, making it valuable in studies of insect behavior and communication.
Medicine:
Drug Development: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Industry:
Fragrance and Flavor Industry: this compound is used in the formulation of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism by which (Z)-tetradec-5-en-1-ol exerts its effects depends on its application. In biological systems, it may interact with specific receptors or enzymes, altering cellular processes. For instance, as a pheromone component, it binds to olfactory receptors in insects, triggering behavioral responses.
Comparison with Similar Compounds
(E)-Tetradec-5-en-1-ol: The E-isomer of tetradec-5-en-1-ol, differing in the configuration of the double bond.
Tetradecan-1-ol: A saturated alcohol with no double bonds.
(Z)-Hexadec-5-en-1-ol: A similar compound with a longer carbon chain.
Uniqueness:
Configuration: The Z-configuration of the double bond in (Z)-tetradec-5-en-1-ol imparts unique chemical and physical properties compared to its E-isomer.
Biological Activity: Its role as a pheromone component distinguishes it from other similar compounds, making it particularly valuable in entomological studies.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(Z)-tetradec-5-en-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h9-10,15H,2-8,11-14H2,1H3/b10-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTGEAXLNDKCTI-KTKRTIGZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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